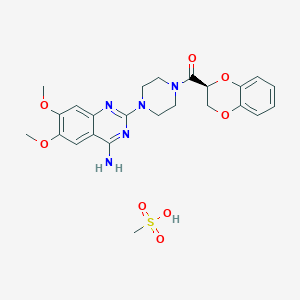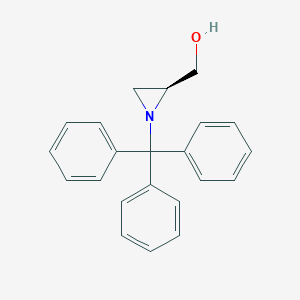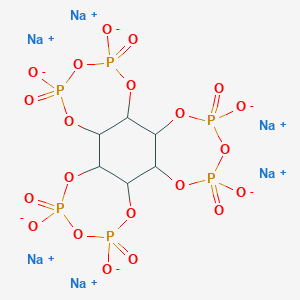![molecular formula C19H12N2O2 B123797 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-25-6](/img/structure/B123797.png)
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Overview
Description
The compound of interest, 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, is a derivative of the indolo[3,2-b]carbazole family, which is a group of polycyclic compounds characterized by their fused ring structure. These compounds have been the subject of various synthetic methods due to their potential applications in pharmacology and materials science.
Synthesis Analysis
Several papers describe different synthetic approaches to indolo[3,2-b]carbazole derivatives. A general two-step method for synthesizing 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles involves the condensation of indole and aromatic aldehydes, followed by oxidation using iodine . Another approach for the synthesis of 5,11-dihydroindolo[3,2-b]carbazoles includes double acetylation and subsequent reactions to form quinoxalinyl derivatives . A novel synthetic route to fused nine-ring systems of the indolo[3,2-b]carbazole family has been developed using double Pd-catalyzed intramolecular C–H arylation . Additionally, a one-pot synthesis method has been reported for various 6-monosubstituted and 6,12-disubstituted derivatives, which can be further functionalized .
Molecular Structure Analysis
The molecular structure of indolo[3,2-b]carbazole derivatives is characterized by a polycyclic framework that can be modified to include various substituents. These modifications can significantly alter the physical, chemical, and photophysical properties of the compounds . The presence of functional groups such as thiophene units can be strategically placed at specific positions on the fused ring system to tailor the properties of the molecules .
Chemical Reactions Analysis
Indolo[3,2-b]carbazole derivatives undergo a variety of chemical reactions. For instance, oxidative polymerization of related compounds can lead to cyclotrimerization, forming diindolocarbazole derivatives . The Vilsmeier–Haack formylation and the Fiesselmann thiophene synthesis are used to introduce thiophene moieties into the structure . Furthermore, reactions such as N-alkylation, N-arylation, formylation, bromination, and azo-coupling have been successfully performed to create novel functional derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indolo[3,2-b]carbazole derivatives are influenced by their molecular structure. These properties include optical characteristics, electrochemical behavior, and thermal stability, which are crucial for their potential applications in materials science and pharmacology . For example, the introduction of quinoxaline-containing fragments has been shown to affect the optical properties of the compounds . The thermal stability and basic photophysical properties of the new fused indolo[3,2-b]carbazole derivatives have also been determined .
Scientific Research Applications
Synthesis Methods
Facile Synthesis Approaches : Research has developed various methods for synthesizing derivatives of 5,11-Dihydroindolo[3,2-b]carbazole. For instance, a two-step method using hydroiodic acid and iodine for the synthesis of 6,12-diaryl derivatives has been noted for its efficiency (Gu et al., 2009). Another improved protocol involves the use of HBr catalyzed condensation and iodine aromatization, leading to various derivatives including 2,8-dicyano and 2,8-bis(benzo[d]thiazol-2-yl)-substituted derivatives (Irgashev et al., 2018).
Ligand Efficiency for Receptors : 5,11-Dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde has been identified as an extremely efficient ligand for the TCDD (Ah) receptor. This discovery highlights its potential in receptor-related research and applications (Tholander & Bergman, 1999).
Material Science and Optoelectronics
Organic Electronics and Optoelectronics : The derivatives of 5,11-Dihydroindolo[3,2-b]carbazole have been synthesized for use as hole-transport layers in organic light-emitting devices (OLEDs). These materials exhibit high glass transition temperatures, ideal ionization potentials, and excellent current–voltage characteristics, indicating their potential in the field of organic electronics (Hu et al., 2000).
Metal–Organic Coordination Polymers : The synthesis of metal–organic coordination polymers using 5,11-dihydroindolo[3,2-b]carbazole-based ligands has been demonstrated. These compounds display blue fluorescence, which could be relevant for applications in materials science (Khan et al., 2018).
Chemistry and Pharmacology
Chemical Synthesis and Carcinogenic Potential : The formation of 5,11-dihydroindolo[3,2-b]carbazole from ascorbigen under specific conditions has been explored. This compound is noted as a polyaromatic hydrocarbon responsiveness-receptor agonist and an anti-initiator and promoter of carcinogenesis, suggesting its significance in chemical and pharmacological research (Preobrazhenskaya et al., 1993).
Push-Pull Systems in Chemistry : The modification of 5,11-dihydroindolo[3,2-b]carbazoles with acceptor 1,2,4,5-tetrazine fragments has been researched. This modification enhances both hole and electron mobility, showcasing its utility in developing new materials with improved charge transport properties (Steparuk et al., 2021).
properties
IUPAC Name |
2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,20-21,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSNONGPZJJCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464526 | |
| Record name | AGN-PC-0086W9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
CAS RN |
549548-25-6 | |
| Record name | AGN-PC-0086W9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)





![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)


![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)